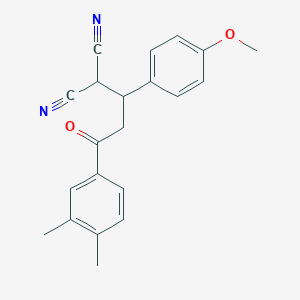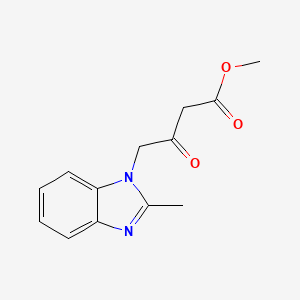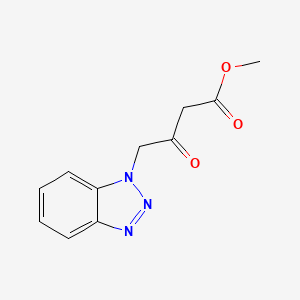![molecular formula C11H17N3O B1394450 [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 1225920-65-9](/img/structure/B1394450.png)
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Descripción general
Descripción
“[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C17H21N3O . It has an average mass of 283.368 Da and a monoisotopic mass of 283.168457 Da .
Synthesis Analysis
The synthesis of compounds similar to “[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” has been described in the literature. For example, the synthesis of key intermediates for the tyrosine kinase inhibitors nilotinib and imatinib was achieved through a process involving a Curtius rearrangement . Another study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” can be analyzed based on its molecular formula C17H21N3O . The compound contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic aromatic organic compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol has been used in the synthesis of novel structure-directing agents (SDAs) for creating organically templated zinc phosphites/phosphates. These SDAs were generated in situ through N-methylation transformations, distinct from conventional methylation methods. The resultant compounds, such as [pmpip][Zn3(HPO3)4], exhibit unique framework structures suitable for various applications (Wang et al., 2013).
Catalysis and Complex Formation
- In the field of catalysis, this compound has been involved in the synthesis of nickel complexes. These complexes have demonstrated utility in the oligomerization of ethylene, showcasing the compound's role in facilitating significant chemical transformations (Kermagoret & Braunstein, 2008).
Corrosion Inhibition
- Derivatives of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol have been studied for their potential as corrosion inhibitors. For instance, PTM (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, a related compound, has shown effectiveness in protecting mild steel in acidic environments, highlighting its significance in materials science and engineering (Ma et al., 2017).
Chemical Sensing and Detection
- This compound has been integral in the development of chemosensors for transition metal ions. For example, studies involving related pyridine-based ligands have shown selective and noticeable colorimetric responses to specific metal ions, underlining its potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Medicinal Chemistry
- Although information on direct medicinal applications of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is limited, structurally similar compounds have been explored in medicinal chemistry. For instance, research on 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones has provided insights into the structural characterization of analgesic compounds (Karczmarzyk & Malinka, 2008).
Direcciones Futuras
The future directions for research on “[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in similar compounds for their anti-tubercular activity , this compound could also be explored in this context.
Propiedades
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWFKSLVAFEPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)
![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
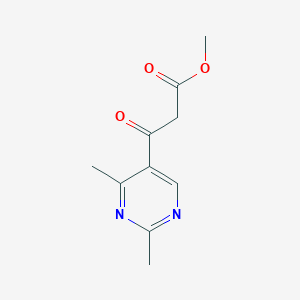
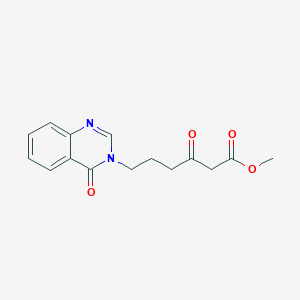
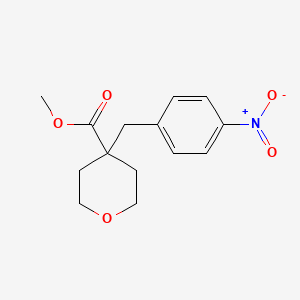
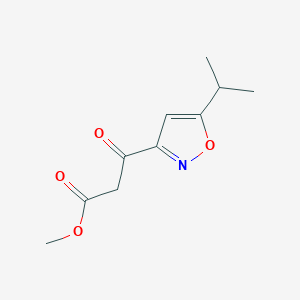
![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)
